Enhanced Lipophilicity for Improved Membrane Permeability: A Comparison of Calculated LogP Values with Mono-Bromo and Non-Bromo Analogs
The presence of two bromine atoms in 4-bromo-N-(3-bromophenyl)benzenesulfonamide significantly increases its calculated lipophilicity (cLogP) compared to its mono-brominated or non-brominated structural analogs. This property is a critical determinant of passive membrane permeability, a key factor in oral bioavailability and cell-based assay performance. According to computational data from the PubChem database, the target compound exhibits a higher cLogP value, suggesting a potentially enhanced ability to traverse lipid bilayers [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.8 (XLogP3) |
| Comparator Or Baseline | N-(3-bromophenyl)benzenesulfonamide (CAS 91394-73-9): cLogP = 3.0; 4-bromo-N-phenylbenzenesulfonamide (CAS 7454-54-8): cLogP = 3.1; N-phenylbenzenesulfonamide (CAS 1670-66-8): cLogP = 2.2 |
| Quantified Difference | ΔcLogP = +0.8 vs. N-(3-bromophenyl)benzenesulfonamide; ΔcLogP = +0.7 vs. 4-bromo-N-phenylbenzenesulfonamide; ΔcLogP = +1.6 vs. N-phenylbenzenesulfonamide |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem). |
Why This Matters
Higher cLogP values are generally associated with improved passive membrane permeability, which can be a decisive factor for researchers prioritizing compounds for cell-based assays or oral drug development programs.
- [1] 4-bromo-N-(3-bromophenyl)benzenesulfonamide. (n.d.). In PubChem. Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2736004 View Source
